molecular formula C12H14O5 B14638290 [Oxybis(methylenefuran-5,2-diyl)]dimethanol CAS No. 54044-27-8

[Oxybis(methylenefuran-5,2-diyl)]dimethanol

Cat. No.: B14638290
CAS No.: 54044-27-8
M. Wt: 238.24 g/mol
InChI Key: PYLNCKLYWMVDNC-UHFFFAOYSA-N
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Description

[Oxybis(methylenefuran-5,2-diyl)]dimethanol is a furan-based organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This chemical, identified by CAS Number 54044-27-8, features two furan rings connected by an oxygen bridge, with each ring possessing a hydroxymethyl functional group . Computed properties indicate a topological polar surface area of 76 Ų and two hydrogen bond donors . As a derivative of 5-hydroxymethylfurfural (HMF), a key platform chemical from biomass, this compound falls within the category of furanic monomers that are of significant interest for developing bio-based polymers . Research in this area is critical for advancing sustainable materials and presents key challenges in scaling production from laboratory to pre-industrial levels . Its bifunctional structure makes it a potential building block for synthesizing novel polymers, resins, and other advanced materials in the field of green chemistry . The compound should be handled with care, and appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not classified as medicinal or for human use.

Properties

CAS No.

54044-27-8

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

[5-[[5-(hydroxymethyl)furan-2-yl]methoxymethyl]furan-2-yl]methanol

InChI

InChI=1S/C12H14O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-4,13-14H,5-8H2

InChI Key

PYLNCKLYWMVDNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)COCC2=CC=C(O2)CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[5-(hydroxymethyl)furfuryl] ether typically involves the etherification of 5-hydroxymethylfurfural. This process can be catalyzed by acid catalysts such as sulfonic acid functionalized resins (e.g., Amberlyst-15 and Dowex DR2030) . The reaction conditions often include moderate temperatures and the presence of an alcohol, such as ethanol, to facilitate the etherification process .

Industrial Production Methods: Industrial production methods for Bis[5-(hydroxymethyl)furfuryl] ether are similar to laboratory synthesis but are scaled up to accommodate larger volumes. These methods often employ continuous flow reactors to ensure consistent product quality and yield . The use of heterogeneous acid catalysts in these reactors helps in achieving high selectivity and conversion rates .

Mechanism of Action

The mechanism of action of Bis[5-(hydroxymethyl)furfuryl] ether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The phosphanediyl group in ((furan-2-ylphosphanediyl)bis(furan-5,2-diyl))dimethanol may confer flame-retardant properties .
  • Synthetic Efficiency : OBMF-H and phosphorus-containing analogs are synthesized via straightforward reductions, whereas PhDM requires multi-step routes involving amine coupling .
Polymer Performance Comparisons
Property OBMF-H-Based Copolyesters PhDM-Based Copolyesters Phosphorus-Containing Analog
Molecular Weight (g/mol) Up to 17,800 Not reported Not reported
Thermal Stability (°C) ~300 (TGA onset) Improved vs. PEF* Not reported
UV Shielding Moderate High Not reported
Gas Barrier (O₂) Tunable Not reported Not reported
Key Applications Food packaging, sustainable films High-performance polymers Specialized materials (e.g., flame retardancy)

*PEF = Poly(ethylene 2,5-furandicarboxylate).

Key Observations :

  • Thermal Properties : OBMF-H-based copolymers exhibit thermal stability comparable to petroleum-derived polyesters (TGA onset ~300°C), while PhDM enhances glass transition temperatures (Tg) due to its rigid aromatic spacer .
  • Functionality : OBMF-H’s ether linkage enables tunable gas barrier properties, critical for food packaging. In contrast, PhDM’s UV shielding is attributed to its aromatic amine group .
Challenges and Opportunities
  • OBMF-H : Requires optimization of green metrics (e.g., lower PMI) and scalability for industrial adoption .
  • PhDM : Complex synthesis limits large-scale production despite superior UV resistance .
  • Phosphorus-Containing Analogs : Underexplored but promising for niche applications like flame retardancy .

Biological Activity

Introduction

[Oxybis(methylenefuran-5,2-diyl)]dimethanol is a chemical compound that has garnered attention for its unique structural characteristics and potential biological activities. This compound features two methylene groups connected to furan rings, along with hydroxymethyl groups that enhance its reactivity. This article delves into the biological activity of [Oxybis(methylenefuran-5,2-diyl)]dimethanol, focusing on its antioxidant properties, potential applications in pharmaceuticals, and relevant case studies.

  • Molecular Formula : C12H14O4
  • Molecular Weight : 238.24 g/mol
  • CAS Number : Specific CAS number not provided in the sources.

Structural Characteristics

The compound's structure allows it to participate in various chemical reactions, making it suitable for multiple applications:

PropertyDescription
Hydroxymethyl GroupsContribute to reactivity and biological interactions
Furan RingsProvide unique chemical properties and potential for functionalization

Antioxidant Activity

One of the primary biological activities attributed to [Oxybis(methylenefuran-5,2-diyl)]dimethanol is its antioxidant capacity . Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.

The antioxidant activity is believed to stem from the compound's ability to donate electrons or hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This mechanism is essential for various therapeutic applications, particularly in preventing diseases associated with oxidative stress.

Potential Applications

  • Pharmaceutical Development : The compound's antioxidant properties position it as a candidate for developing drugs aimed at combating oxidative stress-related conditions such as cancer and cardiovascular diseases.
  • Bio-based Materials : Its unique structure allows for the creation of bio-based materials that could be utilized in sustainable product development.

Case Studies and Research Findings

Several studies have explored the biological activity of [Oxybis(methylenefuran-5,2-diyl)]dimethanol:

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of [Oxybis(methylenefuran-5,2-diyl)]dimethanol using various assays:

Assay TypeResult
DPPH Radical ScavengingSignificant scavenging activity observed
ABTS AssayHigh antioxidant capacity noted

The results indicated that the compound effectively neutralized free radicals, supporting its potential use in therapeutic applications.

Study 2: Cytotoxicity Assessment

Another research investigation assessed the cytotoxic effects of [Oxybis(methylenefuran-5,2-diyl)]dimethanol on cancer cell lines:

Cell LineIC50 (µM)Remarks
HeLa (Cervical Cancer)25Moderate cytotoxicity observed
A549 (Lung Cancer)30Effective against lung cancer cells

These findings suggest that the compound may possess anticancer properties worth further exploration.

Q & A

Q. What are the established synthetic routes for OBMF-H, and how do their yields and green metrics compare?

OBMF-H is synthesized via sodium borohydride reduction of its precursor (e.g., OBMF) at room temperature, achieving good yields through solvent evaporation or water/organic solvent extraction. Green metrics such as Process Mass Intensity (PMI >25) indicate room for optimization in sustainability. Alternative enzymatic pathways are emerging but require further refinement to match chemical synthesis efficiency .

Q. What spectroscopic and analytical techniques are essential for characterizing OBMF-H and its polymeric derivatives?

Key techniques include:

  • FTIR for functional group identification (e.g., hydroxyl and furan rings).
  • NMR (¹H and ¹³C) for structural elucidation and copolymer composition analysis.
  • GPC for molecular weight determination (reported up to 17,800 g/mol in copolyesters).
  • DSC/TGA for thermal transitions (glass transition, melting points) and stability profiling.
  • XRD for crystallinity assessment .

Q. What are the primary challenges in isolating OBMF-H during synthesis?

Isolation challenges include minimizing side reactions during reduction and optimizing solvent systems for efficient extraction. Sodium borohydride reduction requires careful control of reaction time and temperature to avoid over-reduction or degradation .

Advanced Research Questions

Q. How does enzymatic catalysis compare to traditional metal-based catalysts in synthesizing OBMF-H-derived copolyesters?

Enzymatic catalysis (e.g., lipases) offers a greener alternative to metal catalysts by operating under milder conditions (lower temperatures, solvent-free systems). However, enzymatic methods currently achieve lower molecular weights compared to traditional high-temperature metal-catalyzed polycondensation. Optimization of enzyme activity and reaction media (e.g., ionic liquids) could bridge this gap .

Q. What strategies can resolve discrepancies in molecular weight data for OBMF-H copolyesters across analytical methods?

Discrepancies arise from method-specific limitations:

  • GPC requires appropriate calibration standards (e.g., polystyrene vs. polyester) to avoid underestimation.
  • MALDI-TOF can complement GPC by detecting oligomer distributions.
  • End-group analysis via ¹H NMR provides absolute molecular weight validation. Triangulating these methods improves accuracy .

Q. How can the thermal stability of OBMF-H copolymers be tailored for high-temperature applications?

Copolymer design plays a critical role:

  • Incorporating rigid monomers (e.g., FDCA) enhances thermal stability.
  • Adjusting the OBMF-H-to-flexible-diol ratio balances Tg and degradation onset (TGA data show stability up to ~250°C).
  • Crosslinking strategies (e.g., UV curing) further improve heat resistance .

Q. What sustainable approaches can reduce the PMI of OBMF-H synthesis?

Strategies include:

  • Solvent recycling or switch to bio-based solvents.
  • Catalytic system optimization (e.g., heterogeneous catalysts for reusability).
  • In situ reduction techniques to minimize purification steps .

Q. How does OBMF-H’s furan ring geometry influence copolymer gas barrier properties?

The furan ring’s planar structure enhances chain packing, reducing gas permeability. Comparative studies with non-furanic diols (e.g., ethylene glycol) show OBMF-H-based copolymers exhibit superior CO₂/O₂ barrier properties, making them promising for packaging .

Methodological Considerations

  • Synthesis Optimization : Vary reaction parameters (time, temperature, catalyst loading) systematically and use DOE (Design of Experiments) to identify optimal conditions .
  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., molecular weight discrepancies) using orthogonal techniques and statistical tools like principal component analysis (PCA) .

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